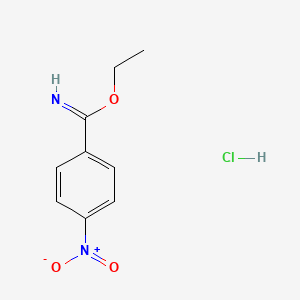

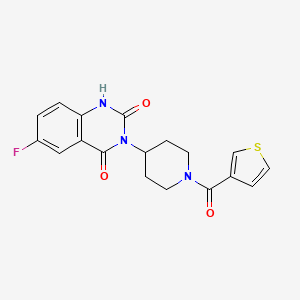

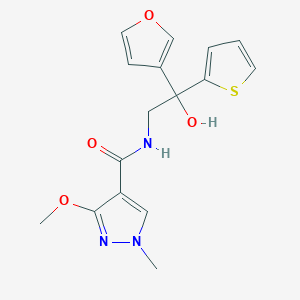

![molecular formula C16H17N3OS B2978196 (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-(ethylthio)phenyl)methanone CAS No. 1797982-44-5](/img/structure/B2978196.png)

(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-(ethylthio)phenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-(ethylthio)phenyl)methanone is a complex organic molecule. It is related to the class of compounds known as pyrimidines, which are aromatic heterocyclic compounds similar to pyridine containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the synthesis of tert-Butyl 2-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate has been described . The synthesis involves the use of quinuclidinone, which provides a versatile platform bearing one lactam function in position C-2. This is then used to create C–N or C–C bonds for SNAr or palladium-catalyzed cross-coupling reactions by in situ C–O activation .Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. This ring is fused with a pyridine ring to form a dihydropyrido[4,3-d]pyrimidine moiety. Additionally, it has an ethylthio substituent attached to a phenyl group .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the presence of the pyrimidine and pyridine rings, as well as the ethylthio and phenyl groups. For instance, the compound could potentially undergo reactions such as nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be predicted based on its structure. For instance, it is likely to have a relatively high molecular weight due to the presence of multiple aromatic rings. The presence of the ethylthio group could potentially increase its lipophilicity .Applications De Recherche Scientifique

Synthesis and Structural Investigation : The synthesis of related pyrimidine derivatives, such as (7-Aryl-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidin-6-yl)(phenyl)methanones, has been achieved through condensation reactions. This process highlights the chemical versatility and potential applications of pyrimidine compounds in various fields (Gein et al., 2020).

Catalytic Properties and Reaction Efficiency : Research has demonstrated the efficiency of certain catalysts in synthesizing dihydropyrimidine derivatives. For example, phenylboronic acid has been used as a mild and efficient catalyst for the Biginelli reaction, a multi-component chemical reaction involving the synthesis of dihydropyrimidinone derivatives (Debache et al., 2006).

Biological and Pharmacological Activities : Studies have shown that pyrimidine derivatives exhibit a range of biological activities. For example, dihydropyrimidinone and dihydropyrimidine derivatives are reported to possess broad biological activities and have been studied as antibacterial, antiviral, and anticancer agents (Al-Juboori, 2020).

Structural and Electronic Properties : The study of pyrimidine derivatives, including their structural parameters and electronic properties, is crucial in understanding their potential applications in fields such as nonlinear optics. For instance, research into the structural and electronic properties of thiopyrimidine derivatives has provided valuable insights for their use in optoelectronics (Hussain et al., 2020).

Orientations Futures

The future directions for research on this compound could include further exploration of its synthesis, investigation of its physical and chemical properties, and evaluation of its biological activity. Additionally, studies could be conducted to determine its safety profile and potential applications .

Propriétés

IUPAC Name |

7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-(2-ethylsulfanylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3OS/c1-2-21-15-6-4-3-5-13(15)16(20)19-8-7-14-12(10-19)9-17-11-18-14/h3-6,9,11H,2,7-8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPZDVGBUOYCSRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)N2CCC3=NC=NC=C3C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

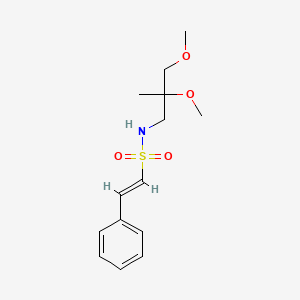

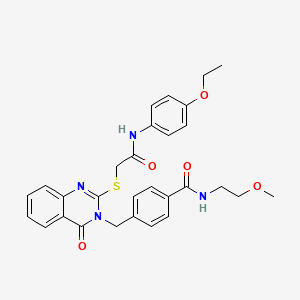

![1-(2,6-Difluorophenyl)-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea](/img/structure/B2978117.png)

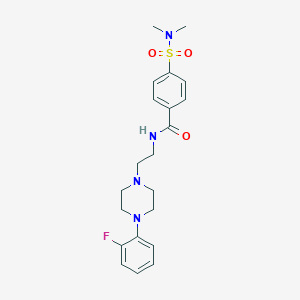

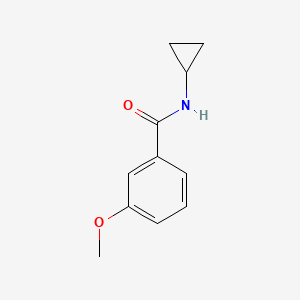

![4-oxo-1-propyl-N-(2-(thiophen-3-yl)benzyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2978118.png)

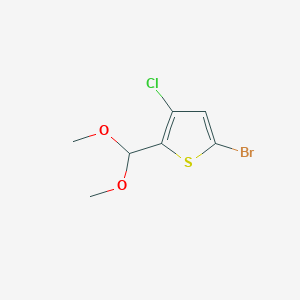

![N-benzyl-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2978122.png)

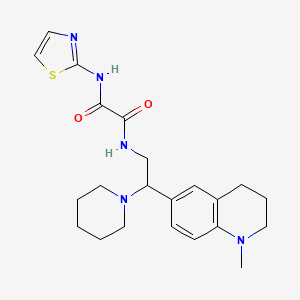

![4-Amino-6,7-dimethoxy-3-[(4-methoxyphenyl)methyl]quinazoline-2-thione](/img/structure/B2978135.png)